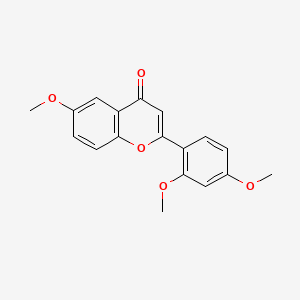

6,2',4'-Trimethoxyflavone

Übersicht

Beschreibung

6,2’,4’-Trimethoxyflavone is a potent aryl hydrocarbon receptor (AHR) antagonist . It represses AHR-mediated gene induction . The role of the transcription factor aryl hydrocarbon receptor (AHR) in biology is still under evaluation and has expanded beyond that of a xenobiotic sensor and regulator of detoxification .

Molecular Structure Analysis

The molecular formula of 6,2’,4’-Trimethoxyflavone is C18H16O5 . It has a molecular weight of 312.3 g/mol . The IUPAC name is 2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

6,2’,4’-Trimethoxyflavone has been identified as an AHR ligand that possesses the characteristics of an antagonist having the capacity to compete with agonists . This effectively inhibits AHR-mediated transactivation of a heterologous reporter and endogenous targets .Physical And Chemical Properties Analysis

6,2’,4’-Trimethoxyflavone has a molecular weight of 312.3 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 54 Ų .Wissenschaftliche Forschungsanwendungen

Aryl Hydrocarbon Receptor (AHR) Antagonism

6,2’,4’-Trimethoxyflavone: is a selective antagonist of the AHR . It competes with agonists like TCDD and B[a]P, inhibiting AHR-mediated transactivation of targets such as CYP1A1. This property is crucial for studying the role of AHR beyond xenobiotic sensing and detoxification, potentially leading to anti-inflammatory actions.

Anti-inflammatory Applications

This compound has been shown to decrease LPS-induced production of TNF-α in THP-1 cells . Its ability to modulate inflammatory responses makes it a valuable tool for researching new anti-inflammatory therapies.

Cancer Research

6,2’,4’-Trimethoxyflavone: inhibits cell migration and invasion in head and neck squamous cell carcinoma (HNSCC) cells . This suggests a potential role in developing treatments that target cancer metastasis.

Xenobiotic Sensor and Regulator Research

Given its role as an AHR antagonist, 6,2’,4’-Trimethoxyflavone can be used to dissect the AHR’s function in xenobiotic sensing and regulation . This is significant for understanding how the body responds to foreign compounds.

Pharmacological Studies

The compound’s interaction with various biological pathways makes it a candidate for pharmacological studies, especially in the context of drug discovery and the development of AHR-related medications .

Molecular Biology Research

6,2’,4’-Trimethoxyflavone: can be used in molecular biology to study gene expression, particularly genes regulated by the AHR . This can provide insights into the genetic basis of diseases and the effects of environmental toxins.

Wirkmechanismus

Target of Action

The primary target of 6,2’,4’-Trimethoxyflavone (TMF) is the Aryl Hydrocarbon Receptor (AHR) . AHR is a transcriptional regulator involved in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .

Mode of Action

TMF acts as an antagonist of the AHR . It competes with agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, thus effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 .

Biochemical Pathways

The antagonistic action of TMF on AHR leads to the suppression of AHR activity . This results in the inhibition of AHR-mediated gene induction , affecting the biochemical pathways regulated by AHR.

Pharmacokinetics

The solubility of tmf in dmso suggests that it may have good bioavailability .

Result of Action

The antagonistic action of TMF on AHR leads to the inhibition of AHR-mediated gene induction . This can result in anti-inflammatory actions . In addition, TMF shows an inhibitory activity of TNF-α production in THP-1 cells and B16-F10 cells .

Action Environment

The role of ahr in biology has expanded beyond that of a xenobiotic sensor and regulator of detoxification , suggesting that environmental xenobiotics could potentially influence the action of TMF.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: 6,2',4'-Trimethoxyflavone (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.